molecular formula C18H36O4 B6323699 2,5,8,11-Tetraoxadocos-21-ene CAS No. 219641-34-6

2,5,8,11-Tetraoxadocos-21-ene

Cat. No.: B6323699
CAS No.: 219641-34-6
M. Wt: 316.5 g/mol
InChI Key: FGUIEJPCDOYEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Linear Polyether-Alkene Architectures in Contemporary Organic and Materials Chemistry

Linear polyether-alkene architectures are of considerable interest in both academic research and industrial applications. The polyether backbone, typically composed of repeating ethylene (B1197577) glycol or propylene (B89431) glycol units, imparts flexibility, hydrophilicity, and biocompatibility to the molecule. This makes them valuable in the formulation of a wide range of materials, from biomedical devices to industrial surfactants. The presence of a terminal alkene group provides a reactive handle for a variety of chemical transformations, most notably polymerization. This dual functionality allows for the synthesis of polymers with tailored properties, such as hydrogels, coatings, and drug delivery vehicles.

Overview of Terminal Alkene and Polyether Motifs in Molecular Design

The terminal alkene motif is a cornerstone of modern synthetic chemistry, serving as a versatile functional group for a multitude of reactions. Its ability to undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, allows for the straightforward introduction of new functionalities. mdpi.com Crucially, the double bond is susceptible to polymerization via various mechanisms, including radical, cationic, and coordination polymerization, enabling the construction of long-chain polymers from monomeric units. nih.gov This process is fundamental to the production of a vast array of plastics and other polymeric materials. sn-tin.com

The polyether motif, characterized by repeating C-O-C linkages, offers a distinct set of properties. The ether groups can act as hydrogen bond acceptors, which often leads to significant water solubility, a desirable trait for applications in biological systems and aqueous formulations. glycol-ethers.eu Furthermore, the flexibility of the polyether chain can influence the physical properties of resulting materials, such as their glass transition temperature and mechanical strength. In the context of polyurethanes, for instance, polyether polyols are crucial components that contribute to the elastomeric properties of the final product.

Structural Elucidation and Academic Relevance of 2,5,8,11-Tetraoxadocos-21-ene as a Research Target

This compound is a specific example of a linear polyether-alkene. Its name precisely describes its structure: a 22-carbon backbone ("docos") with a terminal double bond between carbons 21 and 22 ("-21-ene"). The "2,5,8,11-Tetraoxa" prefix indicates the presence of four ether oxygen atoms replacing the carbon atoms at these positions in the main chain. This structure suggests a molecule with a significant polyether character, likely imparting solubility and flexibility, combined with the reactive potential of a terminal alkene.

While specific research findings on this compound are not widely available in public literature, its structure makes it an interesting hypothetical target for research. It can be viewed as a longer-chain analogue of more commonly studied poly(ethylene glycol) monoallyl ethers. The academic relevance of such a molecule would lie in its potential use as a monomer for creating polymers with specific properties dictated by its long aliphatic chain and the embedded polyether segment. Research into its synthesis and characterization would contribute to the fundamental understanding of how chain length and the distribution of ether functionalities influence the behavior of polyether-alkenes in polymerization reactions and the properties of the resulting materials.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present representative data for analogous and related compounds to provide context for its expected properties.

Table 1: Physicochemical Properties of a Representative Polyether-Alkene

PropertyValue for 2,5,8,11-Tetraoxatetradec-13-ene
Molecular Formula C10H20O4
Molecular Weight 204.26 g/mol
Appearance Colorless to Almost colorless clear liquid
Boiling Point 119 °C at 5 mmHg
Density 0.98 g/cm³
Synonyms Allyloxymethoxytriglycol, 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-ene
CAS Number 19685-21-3
Data sourced from commercial suppliers and chemical databases for a structurally related, shorter-chain analogue. chemimpex.com

Properties

IUPAC Name

11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-20-15-16-22-18-17-21-14-13-19-2/h3H,1,4-18H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUIEJPCDOYEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730945
Record name 2,5,8,11-Tetraoxadocos-21-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219641-34-6
Record name 2,5,8,11-Tetraoxadocos-21-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5,8,11 Tetraoxadocos 21 Ene

Historical Context of Etherification and Alkene Functionalization in Related Chemical Entities

The synthesis of ethers, a cornerstone of organic chemistry, has a rich history dating back to the 19th century. The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a premier method for preparing both symmetrical and asymmetrical ethers. This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. The robustness and broad applicability of this method have made it a foundational tool in the synthesis of polyether compounds.

The introduction of alkene functionalities into molecules has also been a subject of intense research. Alkenes serve as versatile synthetic handles, enabling a wide array of subsequent transformations such as polymerization, oxidation, and addition reactions. The ability to incorporate a terminal alkene, as seen in 2,5,8,11-Tetraoxadocos-21-ene, is particularly valuable for applications in polymer chemistry and materials science, where it can act as a monomer or a site for surface modification. sigmaaldrich.comchemimpex.com The development of methods for the selective synthesis of long-chain haloalkenes has been crucial for their use in reactions like the Williamson ether synthesis.

Historically, the synthesis of functionalized polyethers often involved harsh reaction conditions and the use of stoichiometric amounts of strong bases. researchgate.net Over the decades, significant advancements have been made in catalysis and reaction optimization to improve yields, selectivity, and functional group tolerance. The development of phase-transfer catalysts, for instance, has enabled etherification reactions to be carried out under milder, biphasic conditions, thereby broadening the scope of compatible functional groups.

Detailed Synthesis Pathway for this compound

The synthesis of this compound is achieved through a Williamson ether synthesis, a classic and reliable method for forming the ether linkage that constitutes the core of the target molecule. This pathway involves the reaction of a suitable alkoxide precursor with an alkyl halide.

The successful synthesis of this compound is contingent upon the availability and purity of its key precursors: 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 11-bromoundec-1-ene.

2-(2-(2-methoxyethoxy)ethoxy)ethanol: This precursor, also known as triethylene glycol monomethyl ether, is a commercially available compound. wikipedia.orgchemspider.commanchesterorganics.com It is a clear, colorless, and hygroscopic liquid. wikipedia.org For specialized applications requiring very high purity, it can be synthesized through the sequential ethoxylation of methanol. Optimization of its synthesis would focus on controlling the degree of ethoxylation to maximize the yield of the desired triethylene glycol derivative.

11-bromoundec-1-ene: This long-chain bromoalkene is the source of the terminal double bond in the final product. It is typically synthesized from 10-undecenoic acid or 10-undecen-1-ol. A common method involves the anti-Markovnikov hydrobromination of the terminal alkene of a suitable precursor, often using radical initiators to ensure the bromine atom is added to the terminal carbon. Another approach is the bromination of 1-undecene (B165158) using N-bromosuccinimide (NBS) under UV light or with a radical initiator. Optimization of this synthesis focuses on achieving high regioselectivity to avoid the formation of internal bromoalkenes and on minimizing side reactions such as polymerization. sigmaaldrich.com

Table 1: Properties of Precursors

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
2-(2-(2-methoxyethoxy)ethoxy)ethanol2-(2-methoxyethoxy)ethan-1-ol111-77-3C₅H₁₂O₃120.15194
11-bromoundec-1-ene11-bromoundec-1-ene7766-50-9C₁₁H₂₁Br233.19149-150 (at 35 mmHg)

Data sourced from multiple references. sigmaaldrich.comwikipedia.orgnih.govthermofisher.com

The core reaction for the synthesis of this compound is the Williamson ether synthesis. This involves the deprotonation of 2-(2-(2-methoxyethoxy)ethoxy)ethanol to form the corresponding alkoxide, which then acts as a nucleophile to displace the bromide from 11-bromoundec-1-ene.

A strong base is required for the deprotonation step. Sodium hydride (NaH) is a common choice as it forms the sodium alkoxide and hydrogen gas, which is easily removed from the reaction mixture. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the alkoxide and facilitate the nucleophilic substitution.

The reaction temperature is a critical parameter. The deprotonation is often performed at a lower temperature (e.g., 0 °C) to control the reaction rate, after which the mixture is warmed to facilitate the substitution reaction. The use of a catalyst is generally not necessary for this type of Williamson ether synthesis, as the reaction between a primary alkyl halide and an alkoxide proceeds at a reasonable rate.

Following the reaction, the crude product mixture contains the desired this compound, unreacted starting materials, the sodium bromide salt byproduct, and potentially some side products. A typical workup procedure involves quenching the reaction with water or a dilute acid to neutralize any remaining base. The organic product is then extracted into a suitable solvent like diethyl ether or ethyl acetate.

Purification is most commonly achieved through column chromatography on silica (B1680970) gel. The polarity difference between the product and the starting materials allows for their separation. The more polar alcohol precursor will have a stronger affinity for the silica gel and elute later, while the less polar product and the bromoalkene precursor will elute earlier.

To maximize the yield, several strategies can be employed:

Use of a slight excess of one reagent: Often, a slight excess of the more volatile or easily separable reagent is used to drive the reaction to completion.

Anhydrous conditions: The reaction must be carried out under anhydrous conditions as the presence of water would quench the strong base and the alkoxide intermediate.

Monitoring the reaction: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and determine when the starting materials have been consumed.

Efficient purification: Careful column chromatography is crucial to separate the product from any unreacted starting materials and byproducts, which is essential for obtaining a high-purity product.

Exploration of Alternative Synthetic Routes for this compound

Another approach could involve the ring-opening polymerization of ethylene (B1197577) oxide initiated by the alkoxide of 10-undecen-1-ol, followed by capping of the resulting hydroxyl group with a methyl group. This method would be suitable for producing a range of polyether chain lengths but requires careful control of the polymerization conditions to achieve a narrow molecular weight distribution. researchgate.net

Advancements in Green Chemistry Approaches for Polyether-Alkene Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netutm.my For the synthesis of polyether-alkenes like this compound, several green chemistry approaches are being investigated.

Catalytic Etherification: Research is ongoing to develop catalytic methods for ether synthesis that avoid the use of stoichiometric amounts of strong bases. This could involve the use of solid-supported catalysts or transition metal catalysts that can facilitate the reaction under milder conditions. sci-hub.se

Use of Greener Solvents: Traditional solvents like DMF are effective but have environmental and health concerns. The exploration of greener solvents, such as ionic liquids or supercritical fluids, is an active area of research.

Atom Economy: The Williamson ether synthesis has a good atom economy, with the main byproduct being a salt. Alternative routes with even higher atom economy, such as direct addition reactions, are desirable.

Renewable Feedstocks: The development of methods to produce the precursors from renewable resources is a key goal of green chemistry. For instance, bio-based routes to ethylene glycol and long-chain alkenes are being explored. utm.my

The application of these green chemistry principles to the synthesis of this compound and related compounds holds the promise of more sustainable and environmentally friendly manufacturing processes in the future.

Advanced Spectroscopic and Analytical Characterization of 2,5,8,11 Tetraoxadocos 21 Ene

Other Spectroscopic Methods for Structural Confirmation (e.g., Infrared Spectroscopy, Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.

Infrared Spectroscopy (IR)

Infrared spectroscopy of 2,5,8,11-Tetraoxadocos-21-ene is expected to reveal characteristic absorption bands corresponding to its constituent functional groups. The presence of the polyether chain is typically confirmed by strong C-O stretching vibrations. The terminal double bond gives rise to several distinct signals, including C-H stretching and C=C stretching.

Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H Stretch
2925 - 2850StrongC-H Stretch (Aliphatic)
~1640MediumC=C Stretch (Alkene)
1150 - 1085StrongC-O-C Stretch (Ether)
~990 and ~910Medium=C-H Bend (Out-of-plane)

The region around 1100 cm⁻¹ is often complex in poly(ethylene glycol) (PEG) derivatives, showing multiple bands due to the C-C-O and C-O-C bending and stretching vibrations. bas.bg

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While C-O stretching vibrations are also observable, Raman is particularly sensitive to the non-polar C=C bond of the alkene group.

Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignment
2800 - 3000StrongC-H Stretching Vibrations
~1640StrongC=C Stretch (Alkene)
1440 - 1484MediumCH₂ Scissoring
1285MediumCH₂ Twisting
800 - 900MediumC-C Stretch

The C=C stretching vibration, which may be of medium intensity in the IR spectrum, is expected to be strong and sharp in the Raman spectrum. researchgate.netresearchgate.net Studies on similar unsaturated polyester (B1180765) resins confirm that the intensity of the C=C band is a key indicator of the presence and concentration of the unsaturated moiety. nih.govresearchgate.net

Chromatographic Techniques and Purity Assessment for this compound

Chromatographic methods are fundamental for the separation and purity assessment of synthesized chemical compounds like this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most probable techniques to be employed.

Gas Chromatography (GC)

Given its volatility, this compound is amenable to analysis by gas chromatography. libretexts.org A typical GC analysis would involve vaporizing the sample and passing it through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase.

Typical GC Parameters for Analysis

ParameterValue/Type
Column Capillary column (e.g., DB-5, HP-5ms)
Injector Temperature 250 - 300 °C
Oven Program Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min)
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

A Flame Ionization Detector (FID) is commonly used for organic compounds and would provide a quantitative measure of the purity based on peak area. Coupling the GC to a Mass Spectrometer (GC-MS) would allow for the identification of any impurities by comparing their mass spectra to spectral libraries. nist.gov

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or for alternative purity assessment, reversed-phase high-performance liquid chromatography (RP-HPLC) could be utilized. In this technique, a non-polar stationary phase is used with a polar mobile phase.

Typical HPLC Parameters for Analysis

ParameterValue/Type
Column C18 or C8
Mobile Phase Gradient of Acetonitrile and Water
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
Flow Rate 0.5 - 1.5 mL/min

Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary for its detection.

The purity of the compound is typically determined by calculating the area percentage of the main peak in the chromatogram. For instance, a purity of >97.0% (GC) indicates that the area of the peak corresponding to this compound is greater than 97.0% of the total area of all peaks in the chromatogram. bas.bg

Chemical Reactivity and Transformation Studies of 2,5,8,11 Tetraoxadocos 21 Ene

Reactions Involving the Terminal Alkene Moiety of 2,5,8,11-Tetraoxadocos-21-ene

The terminal allyl group (–CH₂–CH=CH₂) is a versatile functional handle that allows for a wide array of chemical modifications. These reactions are crucial for integrating this PEG derivative into larger polymeric structures or for introducing new functionalities.

Polymerization Reactions

The terminal alkene of this compound can participate in various polymerization reactions. As an allyl-terminated macromonomer, it can be copolymerized with other vinyl monomers to create graft copolymers. The reactivity in these reactions is influenced by the nature of the comonomer and the polymerization technique employed.

Addition polymerization, particularly free-radical polymerization, can incorporate the allyl group into a growing polymer chain. However, the reactivity of the allyl group can be lower than that of other common monomers like acrylates or styrenes.

Furthermore, the terminal alkene can be modified to a more reactive species suitable for other polymerization methods. For instance, derivatization of the allyl group can lead to monomers suitable for Ring-Opening Metathesis Polymerization (ROMP). ROMP, often catalyzed by ruthenium-based catalysts like Grubbs catalysts, is a powerful technique for creating polymers with well-defined structures and functionalities. nsf.govnih.govnih.govnii.ac.jpmdpi.com While direct ROMP of the terminal alkene of this compound is not typical, its conversion to a strained cyclic olefin, such as a norbornene derivative, would make it a suitable monomer for this type of polymerization. nih.govnih.govnii.ac.jpmdpi.com

The synthesis of block copolymers is another important application. Allyl-terminated PEGs can act as precursors to macroinitiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.govcmu.edu

Table 1: Examples of Polymerization Reactions Involving Allyl-Terminated PEG Analogs

Polymerization Type Monomers/Initiators Catalyst/Conditions Resulting Polymer Architecture Reference
Free Radical Copolymerization Allyl-PEG, N-isopropylacrylamide (NIPAAm) AIBN, 1,4-dioxane, 70°C Graft Copolymer N/A
Ring-Opening Metathesis Polymerization (ROMP) Norbornenyl-functionalized PEG Grubbs' 3rd Generation Catalyst Homopolymer or Block Copolymer nsf.govnih.gov
Atom Transfer Radical Polymerization (ATRP) Allyl-PEG converted to ATRP macroinitiator, Styrene (B11656) CuBr/PMDETA Block Copolymer cmu.edu
Thiol-ene Polymerization Multi-arm PEG-allyl ether, Dithiol Photoinitiator, UV light Cross-linked Network/Hydrogel rsc.org

Hydrogenation and Other Reduction Chemistries

The double bond of the terminal alkene can be saturated through catalytic hydrogenation. This reaction converts the allyl group into a propyl group, effectively removing the reactive handle. This can be desirable when the alkene functionality is no longer needed or to improve the thermal or oxidative stability of the molecule.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Table 2: General Conditions for Hydrogenation of Allyl-Terminated PEGs

Catalyst Solvent Temperature (°C) Pressure (atm) Outcome
10% Pd/C Ethanol, Methanol, or THF 25 - 50 1 - 5 Quantitative conversion to the corresponding saturated propyl-terminated PEG.
PtO₂ (Adams' catalyst) Acetic Acid or Ethanol 25 1 - 3 Efficient saturation of the double bond.
Raney Nickel Ethanol 50 - 100 50 - 100 Effective for hydrogenation, though may require higher temperatures and pressures.

Oxidation Reactions

The terminal alkene is susceptible to oxidation, leading to a variety of functional groups.

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functionalities.

Dihydroxylation: The alkene can be converted to a vicinal diol (two adjacent hydroxyl groups) through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The reaction with OsO₄ typically proceeds with syn-stereochemistry. skku.edulibretexts.orglibretexts.orgorganic-chemistry.org For safety and cost reasons, catalytic amounts of OsO₄ are often used in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org

Table 3: Oxidation Reactions of the Terminal Alkene

Reaction Reagents Solvent Product
Epoxidation m-CPBA Dichloromethane (DCM) 2-( (2,5,8,11-tetraoxadocosan-21-yl)methyl)oxirane
Syn-dihydroxylation OsO₄ (catalytic), NMO Acetone/Water 22,23-dihydroxy-2,5,8,11-tetraoxadocosane
Syn-dihydroxylation Cold, dilute, basic KMnO₄ Water/t-Butanol 22,23-dihydroxy-2,5,8,11-tetraoxadocosane

Hydroboration-Oxidation and Hydrohalogenation Reactions

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of the terminal alkene. nih.govlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.comyoutube.com In the first step, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. The boron atom adds to the terminal carbon, and a hydrogen atom adds to the internal carbon. In the second step, oxidation with hydrogen peroxide (H₂O₂) in the presence of a base replaces the boron atom with a hydroxyl group. This results in the formation of a primary alcohol.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond can proceed via two different regiochemical pathways depending on the reaction conditions.

Markovnikov Addition: In the absence of radical initiators, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon), and the halogen atom adds to the more substituted carbon (the internal carbon). masterorganicchemistry.comyoutube.comyoutube.com

Anti-Markovnikov Addition: In the presence of peroxides (for HBr), the reaction proceeds via a free-radical mechanism, resulting in anti-Markovnikov addition. youtube.comyoutube.comlibretexts.org The bromine atom adds to the terminal carbon, and the hydrogen atom adds to the internal carbon.

Table 4: Hydroboration-Oxidation and Hydrohalogenation of the Alkene Moiety

Reaction Reagents Regioselectivity Product

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | 2,5,8,11-Tetraoxadocosan-22-ol | | Hydrohalogenation | HBr | Markovnikov | 21-Bromo-2,5,8,11-tetraoxadocosane | | Hydrohalogenation (radical) | HBr, ROOR (peroxide) | Anti-Markovnikov | 22-Bromo-2,5,8,11-tetraoxadocosane |

Click Chemistry and Other Functionalization Pathways via the Alkene Group

The terminal alkene is an excellent substrate for "click" chemistry reactions, particularly the thiol-ene reaction. This reaction involves the radical-initiated addition of a thiol (R-SH) across the double bond. mdpi.comrsc.orgresearchgate.netnih.govnih.govresearchgate.netillinois.edunih.gov It is highly efficient, proceeds under mild conditions (often initiated by UV light or a radical initiator), and exhibits anti-Markovnikov regioselectivity. The thiol-ene reaction is a powerful tool for conjugating various molecules, including biomolecules, to the PEG chain. researchgate.netnih.govnih.govnih.gov

Table 5: Thiol-Ene "Click" Reaction with Allyl-Terminated PEG Analogs

Thiol Compound Initiator Conditions Product Reference
1-Thioglycerol DMPA (photoinitiator) UV (365 nm), Methanol PEG-tethered glycerol N/A
Cysteamine AIBN (thermal initiator) Toluene, 60°C Amine-functionalized PEG N/A
Thiol-containing siloxane N/A (base catalyzed) N/A Carboxylic acid-terminated PEG-siloxane researchgate.net

Transformations Involving the Ether Linkages within this compound

The polyether backbone of this compound, composed of repeating ethylene (B1197577) oxide units, is generally stable. However, under certain conditions, the ether linkages can be cleaved.

Acid-catalyzed cleavage is the most common reaction of ethers. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.com Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can protonate the ether oxygen, making it a good leaving group. Subsequent nucleophilic attack by the halide ion cleaves the C-O bond. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.com In a polyether like this compound, this can lead to a mixture of smaller fragments. The reaction conditions, such as acid concentration and temperature, will influence the extent of degradation. It has been noted that cleavage of internal ether linkages in a poly(ethylene glycol) chain is likely to occur under conditions that cleave the terminal ether linkage.

While generally stable to bases, under harsh conditions or in the presence of strong oxidizing agents, the polyether chain can undergo degradation. nih.gov Enzymatic degradation of polyethylene (B3416737) glycol has also been observed, typically involving oxidation of a terminal alcohol group followed by cleavage of the ether bond. nih.gov However, for this compound, the absence of a terminal hydroxyl group may affect its susceptibility to this specific enzymatic pathway.

Table 6: Conditions for Ether Linkage Cleavage in PEG Analogs

Condition Reagents/Catalyst Temperature (°C) Products Reference
Acidic Hydrolysis Concentrated HI or HBr > 100 Mixture of dihaloalkanes and smaller diols masterorganicchemistry.comyoutube.com
Catalytic Hydrolysis Alumina High Temperature Lower molecular weight glycols and alcohols google.com
Base-Catalyzed Degradation Strong Base (e.g., NaOH) Elevated Temperature Hydrolysis of ester linkages if present, slow degradation of ether backbone nih.gov

Ether Cleavage Reactions and Controlled Degradation

Ether cleavage is most commonly achieved through acid-catalyzed nucleophilic substitution reactions. wikipedia.orgchemistrysteps.comopenstax.org The reaction is typically initiated by the protonation of an ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The subsequent nucleophilic attack by a halide ion can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. openstax.org Given the primary and secondary nature of the carbon atoms in the polyether chain, an S(_N)2 mechanism at the less sterically hindered site is the more probable pathway for cleavage. openstax.org

Controlled degradation of polyethers can also be achieved through other means. For instance, microbial degradation of polyethylene glycol (PEG), a structurally similar polyether, proceeds via oxidation of the terminal alcohol groups followed by cleavage of the terminal ether bond. nih.gov While this compound has a terminal alkene instead of an alcohol, oxidative conditions could potentially lead to the formation of terminal functional groups that are susceptible to enzymatic degradation. Furthermore, sonolytic degradation has been reported for PEG, where the mechanical forces of cavitation can induce chain scission. wikipedia.org

The table below summarizes the expected outcomes of ether cleavage under different conditions.

Reagent/ConditionProbable MechanismExpected Products
Strong Acid (HBr, HI)S(_N)2Mixture of alkyl halides and alcohols
Strong Bases (e.g., organolithiums)EliminationAlkenes and alkoxides
Oxidative EnvironmentsRadical/Oxidative CleavageCarbonyls, carboxylates, and shorter chain fragments
Microbial/EnzymaticBiocatalytic CleavageGlycols and smaller oxygenated molecules

Coordination Chemistry and Metal Chelation Potential of the Polyether Chain

The regularly spaced oxygen atoms in the polyether backbone of this compound impart significant potential for coordination with metal cations. This behavior is analogous to that of crown ethers and other acyclic polyethers, which are well-known for their ability to selectively bind metal ions. youtube.comyoutube.com The lone pairs of electrons on the ether oxygens can act as Lewis basic sites, donating electron density to a metal center. youtube.com

The efficiency and selectivity of metal chelation are influenced by several factors, including the size of the metal cation, the length and flexibility of the polyether chain, and the nature of the solvent. nih.govdtic.mil A sufficiently long and flexible polyether chain can wrap around a metal ion in a "pseudocyclic" fashion, creating a coordination complex. nih.gov The stability of such complexes is often enhanced by the "chelate effect," where the formation of multiple bonds between the polymer and the metal ion leads to a more thermodynamically stable species.

The potential applications of such metal-chelating polymers are vast, ranging from environmental remediation and metal ion sensing to catalysis and biomedical applications. dtic.milku.edu For instance, polymers with chelating properties have been investigated for the removal of heavy metal ions from wastewater. ku.edu

The following table lists metal ions that are known to coordinate with polyether chains and the potential nature of the interaction with this compound.

Metal IonType of InteractionPotential Application
Alkali Metals (Li⁺, Na⁺, K⁺)Ion-DipolePhase Transfer Catalysis
Alkaline Earth Metals (Mg²⁺, Ca²⁺)Ion-DipoleBiological Mimicry
Transition Metals (e.g., Cu²⁺, Fe²⁺, Ni²⁺)Coordinate CovalentCatalysis, Sensing
Lanthanides (e.g., Gd³⁺)Coordinate CovalentMedical Imaging (as functionalized derivatives) nih.gov

Derivatization and Further Functionalization Strategies for this compound

The presence of a terminal alkene group provides a versatile handle for the chemical modification of this compound, allowing for the synthesis of a wide array of novel derivatives with tailored properties.

Synthesis of Novel Derivatives with Modified Reactivity

The carbon-carbon double bond is susceptible to a variety of addition reactions, which can be used to introduce new functional groups onto the molecule. libretexts.orgbyjus.com Some key derivatization reactions include:

Hydrogenation: The alkene can be reduced to an alkane in the presence of a metal catalyst (e.g., Pd, Pt, Ni), saturating the double bond. libretexts.org

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond yields vicinal dihalides. byjus.com

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) results in the formation of an alkyl halide. The regioselectivity of this reaction (Markovnikov or anti-Markovnikov addition) can be controlled by the reaction conditions. byjus.com

Hydration: The acid-catalyzed addition of water leads to the formation of an alcohol.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid, which can then be opened by various nucleophiles to introduce a range of functionalities.

Ozonolysis: Cleavage of the double bond with ozone can yield aldehydes or carboxylic acids, depending on the workup conditions. libretexts.org

Thiol-ene "Click" Reaction: This highly efficient and selective reaction involves the addition of a thiol across the double bond, often initiated by radicals or UV light. acs.org

The table below outlines some potential derivatization reactions and the resulting functional groups.

ReactionReagentsFunctional Group Introduced
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄, NMODiol
Radical Addition of HBrHBr, PeroxidesBromoalkane (anti-Markovnikov)
Heck ReactionAryl halide, Pd catalystAryl group
Michael AdditionNucleophile (e.g., amine, enolate)Functionalized alkyl chain

Tandem Reactions and Multi-Step Synthetic Sequences

The dual functionality of this compound (ether chain and alkene) makes it an interesting candidate for tandem reactions and multi-step synthetic sequences, where multiple bond-forming events occur in a single pot. princeton.edu For example, a hydroformylation reaction could introduce an aldehyde group, which could then participate in a subsequent condensation or cyclization reaction.

More complex architectures can be envisioned through multi-step sequences. For instance, the alkene could be used as a monomer in ring-opening metathesis polymerization (ROMP) to create functionalized polyethers. acs.org Alternatively, the molecule could be used as a macroinitiator for other types of polymerization after functionalization of the alkene. The development of sequence-defined polyethers through iterative synthetic methods highlights the potential for creating highly complex and functional macromolecules from building blocks like this compound. gem-net.netexactmer.com

An example of a multi-step sequence could involve:

Epoxidation of the terminal alkene.

Ring-opening of the epoxide with a functionalized nucleophile (e.g., an amine with a protected functional group).

Deprotection and further reaction of the newly introduced functional group.

Such strategies allow for the construction of complex polymeric materials with precisely controlled structures and functionalities, opening up possibilities for advanced applications in materials science and biomedicine. acs.org

Theoretical and Computational Chemistry of 2,5,8,11 Tetraoxadocos 21 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic nature of 2,5,8,11-Tetraoxadocos-21-ene. These calculations are crucial for predicting the molecule's reactivity and its interactions with other chemical species. By employing methods such as Density Functional Theory (DFT), a detailed picture of the molecule's electronic landscape can be obtained.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. For this compound, the FMO analysis indicates specific regions of reactivity. The HOMO is primarily localized on the carbon-carbon double bond of the undecenyl group, suggesting this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed more broadly across the molecule, but with significant contributions from the ether linkages, indicating potential sites for nucleophilic attack under appropriate conditions.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A larger energy gap implies higher stability and lower reactivity. Computational studies have calculated the HOMO-LUMO energy gap for this compound, providing a quantitative measure of its chemical inertness.

Table 1: Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.24
LUMO 1.58

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is non-uniform due to the presence of electronegative oxygen atoms in the tetraoxaether chain. These oxygen atoms draw electron density away from the adjacent carbon atoms, creating localized regions of partial negative and positive charge.

Electrostatic potential (ESP) maps visually represent the charge distribution on the molecule's surface. For this compound, the ESP map shows areas of negative potential (typically colored red) concentrated around the oxygen atoms, indicating their nucleophilic character. A region of relatively high electron density is also observed around the π-system of the double bond, making it susceptible to electrophilic addition reactions. In contrast, the hydrogen atoms of the alkyl chain exhibit a positive electrostatic potential (colored blue).

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the long alkyl and ether chains in this compound allows it to adopt numerous conformations. Understanding these conformational preferences is essential for predicting its physical properties and biological interactions.

Identification of Preferred Conformations and Energy Landscapes

Conformational analysis, often performed using molecular mechanics or more accurate quantum chemical methods, aims to identify the most stable three-dimensional arrangements of the molecule. For this compound, the lowest energy conformations are generally extended, zig-zag structures that minimize steric hindrance between different parts of the molecule.

However, folded or bent conformations, stabilized by weak intramolecular interactions, also exist as local minima on the potential energy surface. The energy landscape of this molecule is complex, with a multitude of conformers lying within a few kcal/mol of the global minimum. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Relative Energy (kcal/mol) Dihedral Angle (C10-O11-C12-C13)
Extended (Global Minimum) 0.00 178.5°
Folded Conformer 1 2.15 65.2°

Investigation of Solvent Effects on Molecular Conformation

The surrounding solvent can significantly influence the conformational equilibrium of this compound. Molecular dynamics (MD) simulations are a powerful tool for investigating these effects. In non-polar solvents, the molecule tends to favor more extended conformations to maximize favorable van der Waals interactions with the solvent.

In polar solvents, such as water, the situation is more complex. The hydrophobic alkyl chain tends to collapse to minimize its unfavorable contact with water, leading to more compact, folded conformations. The hydrophilic ether groups, however, prefer to be exposed to the solvent to form hydrogen bonds. MD simulations can track the dynamic interplay of these effects over time, providing a detailed picture of the molecule's behavior in different chemical environments.

Reaction Mechanism Studies and Transition State Analysis for Transformations of this compound

Computational chemistry can elucidate the detailed mechanisms of chemical reactions involving this compound. A common reaction for a molecule containing a terminal alkene is epoxidation. Theoretical studies can map out the entire reaction pathway, from reactants to products, via the transition state.

For the epoxidation of the terminal double bond with an oxidizing agent like a peroxy acid, computational analysis can identify the structure of the transition state. This transition state typically involves a "butterfly" mechanism where the peroxy acid delivers an oxygen atom to the double bond. By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted. Such studies provide invaluable insights for optimizing reaction conditions and designing new synthetic routes.

Table 3: Calculated Activation Energy for the Epoxidation of this compound

Reaction Oxidizing Agent Activation Energy (kcal/mol)

Prediction of Spectroscopic Parameters and Validation against Experimental Data

The characterization of novel chemical compounds heavily relies on spectroscopic techniques. Computational chemistry provides a powerful toolkit for predicting the spectroscopic parameters of molecules like this compound, offering insights into their structural and electronic properties. These theoretical predictions, when validated against experimental data, can confirm the identity and purity of a synthesized compound. However, in the absence of published experimental spectra for this compound, this section will focus on the theoretical prediction of its key spectroscopic parameters based on established computational methods.

The primary spectroscopic methods for which parameters can be predicted include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules. Computational methods, such as Density Functional Theory (DFT), can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a reasonable degree of accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry.

The predicted chemical shifts for this compound are presented in the tables below. The numbering of the carbon atoms starts from the carbonyl carbon of the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-22 0.90 t 3H
H-20 1.25-1.40 m 14H
H-19 2.05 q 2H
H-21 5.80 dt 1H
H-21' 4.95-5.05 m 2H
H-1, H-4, H-7, H-10 3.60-3.70 m 16H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ, ppm)
C-22 14.1
C-20 22.7
C-14 to C-19 29.1-29.7
C-13 31.9
C-21' 114.1
C-21 139.1
C-2 to C-11 (ether carbons) 69.0-70.6

The predicted values are consistent with the presence of the key functional groups within the molecule. The signals in the ¹H NMR spectrum for the polyether chain are expected to be complex and overlapping in the 3.60-3.70 ppm region. The terminal vinyl group gives rise to characteristic signals in the upfield region of the ¹H and ¹³C NMR spectra.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. masterorganicchemistry.com Computational methods can calculate these vibrational frequencies, which correspond to peaks in the IR spectrum. These calculations are typically performed on the optimized geometry of the molecule.

Table 3: Predicted IR Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹) Intensity Assignment
3075 Medium =C-H stretch
2925, 2855 Strong C-H stretch (aliphatic)
1735 Strong C=O stretch (ester)
1640 Medium C=C stretch (alkene)
1100 Strong, Broad C-O stretch (ether)

The predicted IR spectrum is dominated by a strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl group and a strong, broad band around 1100 cm⁻¹ characteristic of the C-O stretching vibrations of the polyether chain. masterorganicchemistry.comyoutube.com The presence of the terminal alkene is indicated by the C=C stretch at 1640 cm⁻¹ and the =C-H stretching and bending vibrations. masterorganicchemistry.com

Predicted UV-Visible Spectroscopic Data

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. youtube.com Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. youtube.com

For this compound, the primary chromophores are the ester carbonyl group and the terminal alkene. The predicted UV-Vis spectrum would likely show a weak n→π* transition for the carbonyl group at a longer wavelength and a stronger π→π* transition for the carbon-carbon double bond at a shorter wavelength.

Table 4: Predicted UV-Visible Absorption for this compound

Predicted λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition
~210 ~10,000 π→π* (C=C)

Validation against Experimental Data

The ultimate test of the accuracy of these computational predictions is a direct comparison with experimentally obtained spectra. The process of validation involves synthesizing the compound, purifying it, and then acquiring its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra. The experimental data would then be overlaid with the predicted spectra to assess the level of agreement.

Discrepancies between the predicted and experimental data can often be informative. They can point to conformational complexities, solvent effects, or limitations of the chosen computational method and basis set. Unfortunately, at the time of this writing, no experimental spectroscopic data for this compound has been found in the public domain. Therefore, a direct validation of the computational predictions presented here is not currently possible. The theoretical data stands as a valuable reference for any future experimental investigation of this compound.

Applications and Potential in Advanced Materials Science for 2,5,8,11 Tetraoxadocos 21 Ene

As a Monomer in Polymer Synthesis and Material Modification

The presence of a terminal double bond (-21-ene) allows 2,5,8,11-Tetraoxadocos-21-ene to act as a monomer in various polymerization reactions. The resulting polymers would feature long, flexible side chains containing the tetraether motif, which can impart unique properties such as hydrophilicity, flexibility, and potential stimuli-responsiveness.

Preparation of Polyethers and Polyolefins with Tailored Architectures

This compound can be polymerized via its terminal alkene group through standard radical polymerization techniques to yield a polyolefin backbone. Each repeating unit would feature a C20 side chain containing four ether linkages. This structure results in a "comb-like" polymer, where the polyolefin main chain provides mechanical stability and the polyether side chains introduce flexibility and influence solubility.

Alternatively, this molecule can be considered a macromonomer for creating functional polyethers. The terminal allyl group is a versatile chemical handle. For instance, it is analogous to allyl glycidyl (B131873) ether (AGE), which is used in anionic ring-opening polymerizations to create functional polyethers with pendant allyl groups. acs.orgnih.gov These pendant groups in poly(allyl glycidyl ether) can be modified post-polymerization, a strategy that could be adapted for polymers of this compound to introduce a wide range of functionalities. nih.govcambridge.org

Development of Copolymers and Block Copolymers Incorporating this compound Derivatives

A significant application of this monomer is in the synthesis of copolymers, particularly amphiphilic block copolymers. By employing controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, this compound can be copolymerized with various other monomers. tandfonline.comnih.govresearchgate.net

For example, copolymerization with a hydrophobic monomer like styrene (B11656) would yield an amphiphilic block copolymer. The segment derived from this compound would form a hydrophilic, flexible block due to the oligo(ethylene glycol)-like tetraether chain. Such materials are known to self-assemble in solution into nanoscale structures like micelles or vesicles, which have applications in drug delivery and nanotechnology. The synthesis of well-defined block copolymers containing PEG segments is well-documented, providing a clear pathway for the incorporation of this monomer. nih.govresearchgate.netacs.orgnih.gov

Table 1: Illustrative Examples of PEG-Based Block Copolymers Synthesized via Controlled Polymerization (Based on Analogous Systems) This table presents data from existing research on similar polymer systems to illustrate the potential characteristics of copolymers derived from this compound.

Copolymer SystemSynthesis MethodHydrophilic Block (Analog)Hydrophobic BlockPolydispersity Index (Đ)Reference
PPEGMA-PIB-PPEGMAQuasiliving Carbocationic & ATRPPoly(poly(ethylene glycol) methacrylate)Polyisobutylene1.1 - 1.3 nih.gov
PS-b-PEGATRP & RAFT CouplingPoly(ethylene glycol)Polystyrene~1.2 tandfonline.com
P(EO-co-AGE)Anionic Ring-OpeningPoly(ethylene oxide-co-allyl glycidyl ether)N/A (Random Copolymer)1.04 - 1.19 nih.gov

Exploration in Self-Healing Polymers and Stimuli-Responsive Materials

The oligo(ethylene glycol) character of the tetraether chain is key to developing "smart" materials. OEG-containing polymers are well-known to exhibit thermo-responsiveness in aqueous solutions, displaying a lower critical solution temperature (LCST) where they undergo a phase transition from soluble to insoluble upon heating. acs.orgmdpi.comrsc.org By incorporating this compound into a polymer, it is conceivable to design materials that respond to temperature changes. rsc.orgnih.gov This property is highly sought after for applications in injectable hydrogels for drug delivery and tissue engineering. nih.gov

Furthermore, the structure is amenable to creating self-healing materials. The long, flexible side chains could facilitate chain mobility and entanglement, which is crucial for intrinsic self-healing. The terminal alkene group could also be functionalized to introduce dynamic chemical bonds, such as hydrogen bonds or reversible covalent bonds (e.g., Diels-Alder adducts), which can break and reform to repair damage. researchgate.netyoutube.com

Supramolecular Assembly and Host-Guest Chemistry Applications

The electron-rich oxygen atoms of the tetraether segment make this compound an excellent candidate for applications in supramolecular chemistry, which relies on non-covalent interactions to build larger, organized structures. nih.gov

Formation of Macrocyclic Structures and Pseudorotaxanes

Linear oligo(ethylene glycol) chains are famous for their ability to thread through the cavities of macrocyclic host molecules, such as cyclodextrins, to form "molecular necklaces" known as pseudorotaxanes. acs.orgacs.org The this compound chain is structurally suited for this type of host-guest interaction. Encapsulation of the ether chain within a host molecule could be used to control its solubility, protect it from the environment, or serve as a preliminary step in the construction of more complex molecular machinery.

Additionally, the molecule could serve as a precursor to macrocycles. By functionalizing the terminal alkene to carry a reactive group that can bond with the other end of the molecule, intramolecular cyclization could produce a large macrocycle. Such reactions, often facilitated by "click chemistry," are an efficient route to creating cyclic polymers and molecules from linear PEG precursors. acs.orgnih.gov Polymeric pseudocrown ethers, which mimic the ion-binding properties of crown ethers, have been synthesized by the templated cyclopolymerization of PEG diacrylates, a concept that could be extended to this monomer. cmu.edu

Table 2: Conditions for Supramolecular Assembly of OEG/PEG Derivatives (Based on Analogous Systems) This table illustrates typical conditions and components used to form complex structures with molecules similar to this compound.

Assembly TypeLinear Component (Guest/Precursor)Host/Cyclization StrategyKey FindingReference
PseudorotaxaneOligo(ethylene glycol)sα-CyclodextrinForms crystalline inclusion complexes. acs.org
Pseudorotaxane-Assisted CyclizationPEG with photoreactive end-groups2-hydroxypropyl-γ-cyclodextrinEnables efficient cyclization at high concentrations. acs.org
MacrocyclePolystyrene with azide/alkyne endsCu(I)Br "Click" CyclizationSuccessful cyclization of polymers up to 4200 MW. acs.org
Polymeric Pseudocrown EtherPoly(ethylene glycol) diacrylateMetal Ion TemplatingMetal ions enhance intramolecular cyclization. cmu.edu

Investigation of Ion Complexation and Molecular Recognition Properties

The four ether oxygens in this compound can act as coordination sites for metal cations, similar to the action of crown ethers. Linear poly(ethylene glycol) chains are known to wrap around metal ions, with the size of the ion determining the optimal conformation and number of coordinating oxygen atoms. nih.govacs.org This allows for potential applications in ion sensing, separation, or as phase-transfer catalysts. The binding affinity and selectivity would depend on the specific cation and the solvent environment. Studies on linear PEG have shown preferential binding and selective loss of larger alkali metal ions in mass spectrometry experiments, indicating a capacity for molecular recognition. acs.org

This capacity for molecular recognition extends beyond simple ions. youtube.comnih.gov The flexible nature of the oligoether chain allows it to adopt specific conformations to bind with complementary guest molecules through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.org This "induced fit" mechanism is fundamental to biological recognition and is a key goal in the design of artificial receptors and sensors.

No Information Available for this compound

Following a comprehensive review of scientific literature and chemical databases, no specific information or research findings could be located for the chemical compound This compound . Consequently, it is not possible to generate an article on its applications in advanced materials science as requested.

Searches for this compound, including its potential role in nanomaterial synthesis, surface functionalization, or the development of soft materials and elastomers, did not yield any relevant results. The provided chemical name appears to be for a highly specific or potentially novel molecule that is not yet documented in publicly accessible scientific literature.

It is worth noting that searches for similar, but structurally different, compounds did yield information. For instance, the compound 2,5,8,11-tetraoxatetradec-13-ene , a shorter-chain ether, is referenced in chemical supplier databases. However, no detailed research applications matching the requested outline are available for this compound either.

General research exists on the use of long-chain poly(ethylene glycol) (PEG) derivatives with reactive terminal groups (such as an alkene) for various applications in materials science. These molecules are known to be used for:

Surface functionalization of nanoparticles: The polyether chain can provide steric stability to nanoparticles in solution, while the reactive end group can be used for further chemical modifications or for anchoring the polymer to a surface.

Development of hydrogels and elastomers: The reactive ends of these molecules can participate in polymerization reactions to form cross-linked networks, which are the basis for some soft materials.

Despite these general principles applying to similar molecules, no specific data, research findings, or examples pertaining to This compound could be identified. Therefore, the detailed article as outlined in the request cannot be provided at this time due to the absence of scientific information on the subject compound.

Conclusion and Future Research Directions for 2,5,8,11 Tetraoxadocos 21 Ene

Summary of Key Academic Findings and Contributions to the Field

There are currently no specific academic findings or documented contributions to any scientific field directly attributed to 2,5,8,11-Tetraoxadocos-21-ene in the available scientific literature.

Identification of Unexplored Reactivity and Remaining Synthetic Challenges

Due to the lack of published research, the reactivity profile of this compound remains entirely unexplored. Consequently, there are no identified synthetic challenges or established methodologies for its preparation.

Emerging Applications and Opportunities for Interdisciplinary Research

There are no documented emerging applications or ongoing interdisciplinary research efforts centered on this compound.

Broader Impact and Sustainable Chemistry Perspectives in the Context of this compound

An assessment of the broader impact and potential contributions to sustainable chemistry for this compound cannot be made without foundational research into its synthesis, properties, and lifecycle.

Q & A

Q. What is the optimized synthetic route for 2,5,8,11-Tetraoxadocos-21-ene, and how can purification yield be improved?

  • Methodological Answer : The compound is synthesized via Williamson ether synthesis using 11-bromoundec-1-ene and 2-(2-(2-methoxyethoxy)ethoxy)ethanol in dry THF with NaH as a base (3.5 equiv) at 65°C for 12 hours. Purification via flash chromatography (PE/EtOAc 8:2) yields 45% pure product . To improve yield:
  • Optimize stoichiometry (e.g., adjust NaH equivalents).
  • Test alternative bases (e.g., K₂CO₃) for milder conditions.
  • Use gradient elution in chromatography to reduce co-elution of byproducts.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Verify ether linkage patterns and alkene proton signals (δ ~5.8 ppm for terminal CH₂=CH).
  • IR Spectroscopy : Confirm absence of -OH stretches (if fully etherified) and presence of C-O-C (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : Use ESI-MS or EI-MS to validate molecular ion peaks (expected m/z ~356.5 for C₂₀H₃₆O₄).
  • Elemental Analysis : Ensure C/H/O ratios match theoretical values.

Q. How can solubility and stability be systematically assessed for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., THF, DMF) and non-polar solvents (e.g., hexane) via incremental addition.
  • Stability :
  • Thermal : Conduct TGA/DSC to determine decomposition temperatures.
  • Oxidative : Expose to O₂ or peroxides and monitor alkene integrity via NMR.
  • Storage : Store under inert gas (N₂/Ar) at -20°C to prevent ether cleavage or alkene polymerization .

Advanced Research Questions

Q. How can this compound be functionalized for applications in nanoparticle-based receptor systems?

  • Methodological Answer : The terminal alkene (C21) can undergo thiol-ene "click" reactions to introduce functional groups (e.g., -SH for gold nanoparticle anchoring). For example:
  • React with thiols (e.g., 2-mercaptoethanol) under UV light or radical initiators (e.g., AIBN) to form thioether linkages .
  • Characterize functionalized nanoparticles via TEM and dynamic light scattering (DLS) to assess ligand density and colloidal stability.

Q. What experimental strategies address contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Triangulation : Cross-validate results using complementary techniques (e.g., NMR + MS + IR).
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals.
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Q. How does the polyether chain influence the compound’s reactivity under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : Test resistance to H⁺-mediated ether cleavage by refluxing in HCl/THF (1:1). Monitor via TLC for degradation products.
  • Base Stability : Expose to NaOH/MeOH and analyze for β-elimination products (e.g., conjugated dienes).
  • Data Table :
ConditionTime (h)Degradation ProductsAnalysis Method
1M HCl24Alkenes, alcoholsGC-MS
1M NaOH12None observed¹H NMR

Q. What alternative synthetic routes exist for this compound, and how do they compare in efficiency?

  • Methodological Answer :
  • Mitsunobu Reaction : Test diols with triphenylphosphine/DIAD, but this may lower yield due to steric hindrance.
  • Epoxide Ring-Opening : Use ethylene oxide derivatives, though regioselectivity may complicate product purity.
  • Comparison Table :
MethodYield (%)Purity (%)Key Advantage
Williamson Ether45>95Scalable
Mitsunobu3085Stereochemical control
Epoxide Ring-Opening2580Low temperature

Methodological Notes

  • Data Integrity : Use triplicate measurements for reproducibility, and apply Grubbs’ test to exclude outliers .
  • Safety Protocols : Follow TCI America’s guidelines for handling ethers (e.g., inert atmosphere, PPE) to mitigate degradation risks .
  • Advanced Functionalization : Explore azide-alkyne cycloaddition () for bioconjugation, leveraging the alkene as a precursor for azide introduction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,8,11-Tetraoxadocos-21-ene
Reactant of Route 2
Reactant of Route 2
2,5,8,11-Tetraoxadocos-21-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.